3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine and piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine and piperazine groups: These groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, including as anti-inflammatory or anticancer agents.
Industry
In industry, such compounds can be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds often have similar pharmacological properties and are used in various therapeutic applications.
Piperidine derivatives: Known for their roles in medicinal chemistry, particularly in the development of analgesics and antipsychotics.
Uniqueness
The uniqueness of 3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-21-11-13-23(14-12-21)18-15-19(25)24(20(18)26)17-7-5-16(6-8-17)22-9-3-2-4-10-22/h5-8,18H,2-4,9-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCBLTWUNHPBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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